4,7-Dimethyl-1,10-phenanthroline

Descripción

Overview of Phenanthroline Ligands in Coordination Chemistry

1,10-Phenanthroline (B135089) (phen) and its derivatives are cornerstone ligands in the field of coordination chemistry. researchgate.net These heterocyclic organic compounds have a rich history and continue to be of significant interest due to their versatile and well-defined properties.

The use of 1,10-phenanthroline as a ligand dates back decades, establishing it as a classic component in the synthesis of metal complexes. researchgate.neted.ac.uk Its significance stems from its ability to form stable complexes with a wide variety of metal ions, a property that has been leveraged in numerous applications, from analytical chemistry to materials science. rsc.orgacs.org The development of phenanthroline-based ligands has led to advancements in various areas, including the creation of luminescent materials and supramolecular assemblies. rsc.orgrsc.org The impact of phenanthroline in coordination chemistry was notably highlighted by the work of Nobel laureate Jean-Pierre Sauvage, who utilized phenanthroline-based complexes in the development of molecular machines like rotaxanes and catenanes. acs.org

A key feature of 1,10-phenanthroline is its rigid, planar structure. rsc.org This rigidity, a consequence of its polyaromatic nature, contributes to the pre-organization of the ligand, making it an entropically favorable chelating agent compared to more flexible ligands like 2,2'-bipyridine. ed.ac.ukrsc.org The two nitrogen atoms in the 1 and 10 positions are perfectly positioned to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. taylorandfrancis.com This strong chelating ability allows for the formation of robust and well-defined coordination complexes. researchgate.net

The planarity of the phenanthroline scaffold also facilitates interactions such as π-π stacking, which can stabilize the resulting complexes and influence their supramolecular chemistry. researchgate.netnih.gov

1,10-Phenanthroline is a highly versatile platform for the design of more complex and functionalized ligands. researchgate.neted.ac.ukacs.org The phenanthroline core can be chemically modified at its various carbon positions to tune the electronic and steric properties of the resulting ligand. acs.orgnih.gov This allows for the synthesis of ligands with tailored properties for specific applications, such as enhancing the luminescent properties of metal complexes or creating selective sensors for particular metal ions. ed.ac.ukrsc.org

The ability to introduce different functional groups onto the phenanthroline framework has made it a fundamental building block in the development of ligands for catalysis, molecular recognition, and materials science. researchgate.netnih.gov

Specific Focus on 4,7-Dimethyl-1,10-phenanthroline (4,7-DMPhen)

Among the many derivatives of 1,10-phenanthroline, this compound (4,7-DMPhen) is a notable example that highlights the impact of substitution on the ligand's properties.

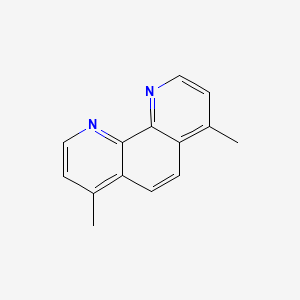

The systematic name for this compound is this compound. It is also commonly referred to as 4,7-dimethylphenanthroline or simply 4,7-DMPhen. The chemical formula is C₁₄H₁₂N₂. nist.gov The structure consists of the 1,10-phenanthroline core with two methyl groups attached to the carbon atoms at positions 4 and 7.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Common Abbreviation | 4,7-DMPhen |

| CAS Number | 3248-05-3 nist.gov |

| Molecular Formula | C₁₄H₁₂N₂ nist.gov |

| Molecular Weight | 208.26 g/mol nist.gov |

| InChI Key | JIVLDFFWTQYGSR-UHFFFAOYSA-N nist.gov |

Similar to its parent compound, 4,7-DMPhen functions as an organic bidentate ligand, coordinating to metal ions through its two nitrogen atoms. fishersci.cachemicalbook.com The addition of the two methyl groups at the 4 and 7 positions influences the electronic properties of the ligand. These electron-donating methyl groups can enhance the basicity of the nitrogen atoms, potentially leading to stronger coordination with metal ions compared to the unsubstituted 1,10-phenanthroline.

The presence of these methyl groups has been shown to be crucial for the properties of the resulting metal complexes. For example, in certain oxovanadium(IV) complexes, the dimethyl substitution on the phenanthroline rings was found to be essential for their cytotoxic activity against cancer cells. nih.gov This highlights how subtle modifications to the phenanthroline scaffold can significantly impact the functionality of the resulting coordination compounds. 4,7-DMPhen is utilized in various applications, including as a ligand in the synthesis of colorimetric sensors, coordination polymers, and luminescent materials. fishersci.cachemicalbook.com

Scope of Research and Key Academic Areas of Investigation

The scientific inquiry into this compound (4,7-DMPhen) is multifaceted, spanning a range of disciplines where its unique chemical properties as a bidentate ligand are of significant interest. Research has extensively capitalized on its ability to form stable complexes with a variety of metal ions, leading to its application in diverse fields from analytical chemistry to materials science and biochemistry. chemicalbook.comchemimpex.comchemicalbook.com

The primary academic areas where 4,7-DMPhen is a subject of investigation include:

Coordination Chemistry : A fundamental area of research for 4,7-DMPhen involves its role as a bidentate ligand in coordination chemistry. chemimpex.com It readily forms stable complexes with numerous transition metals, such as copper and iron, which is a critical aspect for its use in various chemical syntheses. chemimpex.com The methyl groups at the 4 and 7 positions enhance the electron-donating properties of the phenanthroline ring system, influencing the stability and reactivity of the resulting metal complexes.

Analytical Chemistry : In analytical chemistry, 4,7-DMPhen is utilized in spectrophotometric methods for the detection and quantification of metal ions. chemimpex.com The formation of colored complexes with specific metal ions allows for their sensitive and selective measurement, which is particularly valuable for environmental and industrial monitoring. chemimpex.com

Materials Science : The compound is a building block in the development of advanced materials. chemimpex.com Researchers in materials science investigate 4,7-DMPhen for its contribution to luminescent materials and sensors. chemimpex.com Its derivatives have been explored for the preparation of metal-organic frameworks (MOFs), which have potential applications in gas adsorption and separation. chemicalbook.com The unique optical properties of its complexes are valuable in the electronics and photonics industries. chemimpex.com

Biochemical Research and Medicinal Chemistry : 4,7-DMPhen and its metal complexes have attracted significant attention in biochemical and medicinal chemistry. Studies have explored their interactions with biologically important molecules like DNA and RNA, which is crucial for the development of new therapeutic agents. chemimpex.comchim.it Notably, copper complexes of 4,7-DMPhen, such as Casiopeína III-Ea, have been investigated for their antiproliferative and antitumor activities. nih.govresearchgate.net The potential of phenanthroline-based compounds as anticancer and antibacterial agents is an active area of research. chemicalbook.com

Catalysis : The application of 4,7-DMPhen as a ligand in catalysis is another key research focus. chemimpex.com It has been shown to be an effective ligand in various catalytic processes, including copper-catalyzed cross-coupling reactions such as N-arylation, where it can enhance reaction rates and selectivity. chemimpex.comresearchgate.net

Photochemistry : In the field of photochemistry, 4,7-DMPhen is studied for its properties as a photosensitizer. chemicalbook.com Its molecular structure lends itself to potential applications in photocatalysis and photoluminescence. chemicalbook.com

Detailed research findings have highlighted the versatility of 4,7-DMPhen. For instance, a copper complex of 4,7-DMPhen, specifically [Cu(this compound)(acetylacetonato)]NO3 (Casiopeína III-Ea), was identified as a potent and irreversible competitive inhibitor of the enzyme CYP1A1. nih.gov In a different vein, the related compound 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been demonstrated to be a highly efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl halides under mild conditions. researchgate.net

The following table summarizes the key research applications of 4,7-DMPhen:

Interactive Data Table: Research Applications of this compound| Academic Area | Specific Application | Key Findings/Significance | References |

|---|---|---|---|

| Coordination Chemistry | Bidentate Ligand | Forms stable complexes with metal ions, enhancing their stability and reactivity. | chemimpex.com |

| Analytical Chemistry | Spectrophotometric Detection of Metal Ions | Offers high sensitivity and selectivity for quantifying metal ions. | chemimpex.com |

| Materials Science | Luminescent Materials, Sensors, MOFs | Contributes to materials with unique optical and electronic properties for various applications. | chemimpex.comchemicalbook.com |

| Biochemical Research | DNA/RNA Interaction Studies | Aids in understanding genetic mechanisms and developing therapeutic agents. | chemimpex.comchim.it |

| Medicinal Chemistry | Anticancer Agents (e.g., Casiopeínas) | Copper complexes show promising antiproliferative and antitumor activities. | nih.govresearchgate.net |

| Catalysis | Ligand in Copper-Catalyzed Reactions | Enhances efficiency and selectivity in organic synthesis. | chemimpex.comresearchgate.net |

| Photochemistry | Photosensitizer | Potential use in photocatalysis and photoluminescence. | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,7-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVLDFFWTQYGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062932 | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3248-05-3, 308134-34-1 | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3248-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YJ54Z8ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 4,7 Dmphen

Synthetic Routes for 4,7-DMPhen and Derivatives

The synthesis of 4,7-Dimethyl-1,10-phenanthroline (4,7-DMPhen) and its substituted derivatives can be achieved through various established and modern chemical routes.

Modern Approaches to Synthesis

In recent years, a focus on developing more efficient and environmentally friendly synthetic methods has led to the exploration of one-step syntheses and green chemistry principles. A notable advancement is the one-step synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) from o-phenylenediamine (B120857). This method utilizes a mixed-shrinking agent composed of hydrochloric acid and an organic acid, which also acts as a phase transfer catalyst and buffer. google.com This approach offers several advantages, including milder reaction conditions, higher purity of the product, and the avoidance of polluting materials, making the waste easier to manage. google.comgoogle.com The reaction is typically carried out by refluxing the reactants for several hours, followed by cooling, neutralization, and purification steps to yield the final product. google.com

Synthesis of Substituted 4,7-DMPhen Derivatives

The synthesis of substituted 4,7-DMPhen derivatives, such as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, is of significant interest due to their applications in materials science, particularly in Organic Light Emitting Diodes (OLEDs). google.comgoogle.com The traditional Skraup-Doebner-von-Miller synthesis for this compound is a three-step process known for its low yield and high pollution. google.comgoogle.com

Modern synthetic strategies have focused on improving the efficiency and environmental footprint of these syntheses. One such method involves the reaction of o-phenylenediamine with a suitable precursor in the presence of a mixed dehydrating agent, which can be a combination of hydrochloric acid and an organic acid like acetic or propionic acid. google.comgoogle.com This one-step method is milder, easier to control, and results in a higher purity product with a reduced environmental impact. google.com

Another approach to synthesizing substituted phenanthrolines involves the lithiation of this compound followed by alkylation, which has been shown to produce 4,7-dialkylated-1,10-phenanthrolines in high yields. princeton.edu Furthermore, cross-coupling reactions, such as the Sonogashira coupling, have been employed to introduce alkyne substituents at the 4 and 7 positions of the phenanthroline ring, starting from the more economical 4,7-dichlorophenanthroline. researchgate.net

Table 1: Synthesis of Substituted 4,7-DMPhen Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Compound of formula III, HCl, Organic Acid | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | 8-12% | google.com |

| This compound | Lithiating agent, Alkylating agent | 4,7-Dialkylated-1,10-phenanthrolines | High | princeton.edu |

Chemical Reactions Involving 4,7-DMPhen

The chemical reactivity of 4,7-DMPhen is characterized by its ability to coordinate with metal ions and undergo electrophilic substitution on its aromatic ring system.

Electrophilic Substitution Reactions on the Phenanthroline Ring

The phenanthroline ring system of 4,7-DMPhen is an aromatic structure that can undergo electrophilic substitution reactions. The electron-donating methyl groups at the 4 and 7 positions can influence the regioselectivity of these reactions. While specific details on the electrophilic substitution of 4,7-DMPhen are not extensively detailed in the provided context, the general principles of electrophilic aromatic substitution would apply. The positions on the ring that are most activated by the methyl groups and the nitrogen atoms would be the most likely sites for substitution.

Oxidation of Methyl Groups to Carboxylic Acid Products

The conversion of the methyl groups of this compound to carboxylic acid functionalities represents a key transformation in the synthesis of more complex phenanthroline derivatives. This oxidation is a critical step for creating ligands with altered electronic properties and coordination capabilities. While direct oxidation can be challenging, multi-step synthetic routes have been developed to achieve this transformation.

One established method involves a three-step condensation reaction. This process utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, along with orthoesters and ortho-phenylenediamines. researchgate.net This approach leads to the formation of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid, a versatile intermediate. researchgate.net The synthesis of this intermediate is efficient and can be performed on a multigram scale. researchgate.net

The resulting dicarboxylic acid can then be further derivatized. For instance, it can be converted to 4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides, which have shown potential as G-quadruplex stabilizing agents. researchgate.net It is important to note that many previously reported syntheses of carboxylic acid derivatives of 1,10-phenanthroline (B135089) have drawbacks such as harsh reaction conditions, the use of toxic materials, expensive reagents, low product yields, and complicated separation procedures. researchgate.net

Table 1: Key Intermediates and Products in the Synthesis of 4,7-DMPhen Carboxylic Acid Derivatives

| Compound Name | Role in Synthesis |

| This compound | Starting Material |

| 4,7-Dichloro-1,10-phenanthroline-2,9-dicarboxylic acid | Intermediate |

| 4,7-Diamino-1,10-phenanthroline-2,9-dicarboxamides | Final Product |

Protonation Studies of 4,7-DMPhen

The protonation of this compound is a fundamental aspect of its chemical behavior, influencing its solubility and its interactions with other chemical species. As a di-basic ligand, it can accept protons at its two nitrogen atoms. The basicity of the phenanthroline nitrogens is a key factor in its ability to be protonated.

Studies have shown that the introduction of amino groups at the 4 and 7 positions, as in 4,7-diamino-1,10-phenanthroline, increases the basicity of the phenanthroline nitrogens. nih.gov This enhanced basicity facilitates protonation or ion chelation, leading to the formation of a central positive charge. nih.gov This property is significant for its potential applications, such as in the stabilization of G-quadruplex DNA structures. nih.gov

The protonation of 4,7-DMPhen can also lead to the formation of salts with proton acids, sometimes resulting in unusual ligand-to-cation ratios. princeton.edu The study of these protonated species provides valuable insights into the acid-base properties of this important ligand.

Coordination Chemistry of 4,7 Dmphen Complexes

Structural Characterization of 4,7-DMPhen Metal Complexes

The precise three-dimensional arrangement of atoms in 4,7-DMPhen metal complexes is elucidated through a combination of crystallographic, spectroscopic, and computational methods.

For example, the crystal structure of a copper(II) complex, Cu(L-phe)(dmphen), where L-phe is L-phenylalaninato and dmphen is 4,7-dimethyl-1,10-phenanthroline, reveals a distorted square planar geometry around the copper ion at.ua. In many ternary copper(II) complexes with phenanthroline derivatives, the geometry is often a slightly distorted square pyramid, with the metal ion coordinated to the two nitrogen atoms of the phenanthroline ligand, two atoms from another bidentate ligand, and often a water molecule in the apical position researchgate.netias.ac.in.

In a tungsten complex, [W(CO)₄(4,7-DMPhen)], crystallographic analysis showed how the substituents on the phenanthroline ligand influence geometrical parameters like the (OC)eq–W–(CO)eq angle, which in turn affects the complex's photophysical properties uai.cl. Similarly, a zinc(II) complex with the related 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand, [ZnCl₂(C₁₄H₁₂N₂O₂)], was found to have a distorted tetrahedral coordination environment nih.gov.

Table 1: Selected Crystallographic Data for a 4,7-DMPhen Metal Complex Data for Cu(L-phe)(dmphen) at.ua

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Cu-N(1) Bond Length (Å) | 2.001(5) |

| Cu-N(2) Bond Length (Å) | 1.996(5) |

| Cu-O(1) Bond Length (Å) | 1.936(4) |

| Cu-O(2) Bond Length (Å) | 1.936(4) |

| N(1)-Cu-N(2) Angle (°) | 82.9(2) |

| O(1)-Cu-O(2) Angle (°) | 95.2(2) |

Spectroscopic techniques are vital for characterizing 4,7-DMPhen complexes, particularly in solution, and for corroborating solid-state structures.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the bonding within the complex. Upon coordination of 4,7-DMPhen to a metal ion, characteristic shifts in the IR and Raman spectra are observed. The stretching vibrations of the C=N and C=C bonds within the phenanthroline ring, typically found in the 1500-1650 cm⁻¹ region, often shift to different frequencies, confirming the coordination of the nitrogen atoms to the metal center unlp.edu.arrsc.org. New bands may also appear in the far-IR region (typically below 600 cm⁻¹), which can be assigned to the metal-nitrogen (M-N) stretching vibrations at.uarsc.org. For instance, in a bis(this compound)sulfatooxidovanadium(IV) complex, a detailed analysis of the infrared spectrum, supported by theoretical calculations, was used for characterization unlp.edu.ar.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic 4,7-DMPhen complexes in solution. The chemical shifts of the protons on the phenanthroline ligand change upon complexation. The electron-donating methyl groups in 4,7-DMPhen typically cause an upfield shift (to lower ppm values) for neighboring protons compared to unsubstituted phenanthroline complexes vt.edu. The ¹H NMR spectrum of the free 4,7-DMPhen ligand shows distinct signals for the aromatic protons and a singlet for the methyl protons chemicalbook.comchemicalbook.com. Changes in these chemical shifts provide evidence of coordination and can give insights into the electronic environment of the complex in solution scielo.brresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of 4,7-DMPhen complexes are characterized by intense bands in the ultraviolet region and often, charge-transfer bands in the visible region. The UV bands are typically assigned to π→π* intraligand transitions within the phenanthroline ring system. For complexes with transition metals like Ru(II), Fe(II), or Cu(II), prominent metal-to-ligand charge-transfer (MLCT) bands often appear at longer wavelengths (in the visible region) scielo.brnih.gov. The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, the substituents on the ligand, and the solvent, providing valuable information about the electronic structure of the complex researchgate.netnih.gov.

Table 2: Representative Spectroscopic Data for 4,7-DMPhen and its Complexes

| Technique | Species | Key Features | Reference |

| ¹H NMR | Free 4,7-DMPhen | Aromatic H: ~7.4-9.0 ppm; Methyl H: ~2.7 ppm | chemicalbook.com |

| [Mo(CO)₄(4,7-Me₂-phen)] | Aromatic H: 7.51-9.12 ppm; Methyl H: 2.82 ppm (Upfield shift relative to phen complex) | vt.edu | |

| IR | [VO(SO₄)(Me₂-ophen)₂] | Shifts in C=N and C=C stretching bands confirming coordination | unlp.edu.ar |

| [Ru(II) phen complexes] | Appearance of weak bands at 452-531 cm⁻¹ assigned to ν(Ru-N) | rsc.org | |

| UV-Vis | [Ru(Me₂-phen)(dcbH₂) (NCS)₂] | Absorption in the visible region (450-600 nm) due to MLCT transitions | scielo.br |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying 4,7-DMPhen complexes. DFT calculations are used to predict and confirm molecular structures, analyze electronic properties, and interpret spectroscopic data.

Structural Optimization: When single crystals suitable for X-ray diffraction cannot be obtained, DFT calculations can provide an optimized molecular structure unlp.edu.ar. By minimizing the energy of the system, DFT can predict bond lengths and angles that are often in good agreement with experimental data where available unlp.edu.armtu.edu.

Electronic Contributions and Spectroscopic Interpretation: DFT and its time-dependent extension (TD-DFT) are used to analyze the electronic structure, including the composition and energy levels of frontier molecular orbitals (HOMO and LUMO). This analysis is crucial for understanding the nature of electronic transitions observed in UV-Vis spectra, such as assigning bands to MLCT or ligand-centered (LC) transitions nih.govresearchgate.net. For example, in a series of europium(III) complexes with substituted phenanthrolines, DFT calculations were used to establish the effect of substituents on structural, electronic, and photophysical properties researchgate.net. DFT can also be used to calculate vibrational frequencies, which aids in the assignment of bands in IR and Raman spectra unlp.edu.ar. The spatial distribution of frontier molecular orbitals can be calculated to correlate with electrochemical properties like oxidation and reduction potentials nih.gov.

Specific Metal Complexes and Their Properties

The coordination chemistry of this compound (4,7-DMPhen) is rich and varied, leading to a diverse array of metal complexes with unique properties and potential applications. This section will delve into specific examples of well-studied metal complexes, focusing on their synthesis, structure, and characteristic properties.

Copper(II) Complexes (e.g., Casiopeínas® series)

The general formula for the Casiopeínas® is [Cu(N-N)(L-L)]ⁿ⁺, where N-N represents a substituted 1,10-phenanthroline (B135089) or 2,2'-bipyridine, and L-L is a secondary bidentate chelate ligand. These complexes have demonstrated notable antineoplastic potential. The structure of these compounds allows for systematic variation of both the primary diimine and the secondary ligand to fine-tune their physicochemical properties.

One example is the complex [Cu(this compound)(acetylacetonato)]NO₃, known as Casiopeína III-Ea. This compound has been the subject of various studies to understand its mechanism of action and potential as a therapeutic agent. Research has shown that the position of methyl groups on the phenanthroline ligand can significantly influence the in vivo activity of these complexes, which is thought to be related to their ability to interact with biological membranes.

The general structure of these mixed-chelate copper complexes is designed to create a specific coordination geometry around the copper center, which is crucial for their biological activity. The planar nature of the phenanthroline ligand, combined with the coordination of the secondary ligand, results in complexes that can interact with biological macromolecules.

When amino acids are used as secondary ligands, they introduce additional functional groups and chirality to the complex, which can influence its solubility, stability, and interaction with biological targets. For instance, the complex [Cu(this compound)(glycinate)]NO₃, also known as Cas II-gly, is a well-studied member of the Casiopeínas® family. The inclusion of the glycinate ligand modifies the hydrophilic/lipophilic balance of the complex and can affect its cellular uptake and distribution.

The coordination of the amino acid to the copper center typically occurs through the amino and carboxylate groups, forming a stable five- or six-membered chelate ring. This coordination mode has been confirmed by various spectroscopic techniques. The specific amino acid used can be varied to create a library of related complexes with a range of properties. For example, a water-soluble complex, [Cu(dmphen)(tyr)(H₂O)]NO₃·H₂O, has been synthesized using L-tyrosine as the secondary ligand.

| Complex Name | Primary Ligand (N-N) | Secondary Ligand (L-L) |

| Casiopeína III-Ea | This compound | Acetylacetonate |

| Cas II-gly | This compound | Glycinate |

| [Cu(dmphen)(tyr)(H₂O)]NO₃·H₂O | This compound | L-tyrosine |

Rhenium(I) Tricarbonyl Complexes

Rhenium(I) tricarbonyl complexes containing diimine ligands, including derivatives of 1,10-phenanthroline, have been investigated for their potential as therapeutic and diagnostic agents. These complexes typically have the general formula fac-[Re(CO)₃(N-N)L]ⁿ⁺, where N-N is the diimine ligand and L is a monodentate ligand, often a solvent molecule like water in biological media.

The synthesis of these complexes usually involves the reaction of a rhenium pentacarbonyl halide with the diimine ligand, followed by the replacement of the halide with a more labile ligand. The resulting aqua complexes are often more soluble in aqueous solutions, making them suitable for biological studies.

Research has shown that the nature of the diimine ligand can significantly impact the cytotoxic properties of these rhenium(I) complexes. While specific studies on rhenium(I) tricarbonyl complexes with this compound are not as prevalent as for other substituted phenanthrolines, the general principles of their synthesis and activity can be inferred from related compounds. For example, studies on complexes with ligands such as 2,9-dimethyl-1,10-phenanthroline have demonstrated potent cytotoxic effects. The methyl groups on the phenanthroline ring can influence the lipophilicity and cellular uptake of the complexes.

The mechanism of action of these rhenium(I) tricarbonyl complexes is an area of active research, with some studies suggesting that they can induce cell death through pathways that may differ from those of traditional platinum-based drugs.

Tungsten Complexes

The coordination chemistry of tungsten with 1,10-phenanthroline and its substituted derivatives has been explored, particularly in the context of catalysis. Tetracarbonyl(1,10-phenanthroline)tungsten(0) complexes have been utilized as catalysts for reactions such as allylic alkylations.

Studies have investigated the influence of different 4,7-substituted 1,10-phenanthroline ligands on the reactivity and stereocontrol of these tungsten-catalyzed reactions. The electronic and steric properties of the substituents on the phenanthroline ring can modulate the catalytic activity of the tungsten center. For instance, the use of tetracarbonyl(4,7-disubstituted-1,10-phenanthroline)tungsten(0) as a catalyst has been shown to lead to high retention of configuration in the products of allylic substitution reactions with both (E)- and (Z)-substrates.

The synthesis of these tungsten complexes typically involves the reaction of a tungsten carbonyl precursor with the desired substituted phenanthroline ligand. The resulting complexes are generally stable and can be characterized by various spectroscopic methods, including IR and NMR spectroscopy. The carbonyl stretching frequencies in the IR spectrum are particularly informative about the electronic environment of the tungsten center.

| Catalyst Type | Ligand | Key Finding in Catalysis |

| Tungsten Carbonyl | 4,7-Disubstituted-1,10-phenanthroline | High retention of configuration in allylic alkylations |

Vanadium(IV) Complexes (e.g., Metvan)

Vanadium(IV) complexes containing 4,7-DMPhen have shown interesting biological properties. A notable example is the complex bis(this compound)sulfatooxidovanadium(IV), commonly known as Metvan. acs.orgwikipedia.org This compound has the chemical formula cis-[VIVO(OSO₃)(Me₂phen)₂]. acs.org

The molecular structure of Metvan features a vanadium(IV) center in a distorted octahedral coordination environment. The equatorial plane is occupied by nitrogen atoms from the two 4,7-DMPhen ligands and the vanadyl oxygen atom, while an oxygen atom from the sulfato group and a nitrogen atom from one of the phenanthroline ligands occupy the axial positions. wikipedia.org

Metvan has been identified as a promising compound with potent cytotoxic activity against various cancer cell lines. wikipedia.org However, studies have also investigated its stability in aqueous solutions and cell culture media. It has been observed that Metvan can undergo oxidation from V(IV) to V(V) species, followed by the release of the free 4,7-DMPhen ligands. acs.org This highlights the importance of understanding the speciation of such complexes under biological conditions to elucidate their true mechanism of action.

The cytotoxic effects of Metvan have been demonstrated in the low micromolar concentration range against human osteosarcoma and human colorectal adenocarcinoma cell lines. acs.orgnih.gov

| Complex Name | Chemical Formula | Metal Center | Key Ligands |

| Metvan | cis-[VIVO(OSO₃)(Me₂phen)₂] | Vanadium(IV) | This compound, Sulfato |

Molybdenum(VI) Dioxo Complexes

The coordination of 4,7-DMPhen to Molybdenum(VI) has been elucidated through the synthesis and characterization of dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI). This complex has been prepared by reacting this compound with MoO₂Cl₂ in acetonitrile. science.gov X-ray powder diffraction data reveals that the complex crystallizes in a monoclinic system with the space group C2/c. science.govdigitellinc.com

The central molybdenum atom is in a distorted octahedral coordination environment. science.gov It is coordinated to the two nitrogen atoms of the bidentate 4,7-DMPhen ligand, two cis-oxo ligands, and two chloride ions. The presence of the methyl groups on the phenanthroline backbone influences the electronic properties of the complex, which is relevant in the context of modeling molybdenum-containing enzymes. science.gov The crystal packing is stabilized by a network of intermolecular and intramolecular hydrogen bonds. digitellinc.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.9495 (5) |

| b (Å) | 9.7752 (4) |

| c (Å) | 12.0069 (6) |

| β (°) | 101.702 (3) |

| V (ų) | 1488.27 (11) |

Table 1: Crystallographic Data for Dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI) science.govdigitellinc.com

Iron(II) Complexes

Iron(II) complexes with 4,7-DMPhen, particularly the tris-chelate complex [Fe(4,7-DMPhen)₃]²⁺, have been investigated, often in the context of their interaction with DNA. These studies indicate that the iron(II) ion is in an octahedral coordination environment, surrounded by the six nitrogen atoms of the three bidentate 4,7-DMPhen ligands. The methyl groups at the 4 and 7 positions of the phenanthroline rings can influence the strength and nature of the interaction with biological macromolecules. The electronic spectra of such iron(II) polypyridyl complexes are typically characterized by a metal-to-ligand charge transfer (MLCT) band in the visible region.

Cobalt(II) and Palladium(II) Complexes

The coordination chemistry of Cobalt(II) with phenanthroline-based ligands is diverse, with both tetrahedral and octahedral geometries being common. In the case of the mixed-ligand complex [Co(dppz)₂(4,7-dmp)]²⁺, where dppz is dipyrido[3,2-a:2′-3′-c]phenazine and 4,7-dmp is this compound, the cobalt(II) center is expected to adopt an octahedral geometry, being coordinated to two bidentate dppz ligands and one bidentate 4,7-DMPhen ligand. researchgate.net For simpler complexes of the type [Co(4,7-DMPhen)X₂], a tetrahedral geometry can be anticipated, especially with larger halide ligands (X = Cl, Br, I), analogous to complexes with other substituted phenanthrolines. digitellinc.com

Palladium(II) complexes with diimine ligands like 4,7-DMPhen predominantly exhibit a square planar coordination geometry. The palladium(II) center is typically coordinated to the two nitrogen atoms of the 4,7-DMPhen ligand and two other monodentate ligands, or another bidentate ligand. For instance, in complexes of the type [Pd(4,7-DMPhen)X₂], the palladium atom would be in a square planar environment with the two nitrogen atoms of the 4,7-DMPhen ligand and the two X ligands occupying the four coordination sites. This geometry is a hallmark of d⁸ metal ions like Palladium(II).

Terbium(III) Metal-Organic Frameworks

The 4,7-DMPhen ligand has been successfully incorporated into Terbium(III) metal-organic frameworks (MOFs), where it plays a crucial role as an "antenna" ligand. In these structures, the 4,7-DMPhen absorbs light and transfers the energy to the Terbium(III) ion, which then luminesces. Two such Tb(III)-based MOFs have been synthesized and structurally characterized: [Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF (1) and [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF (2), where dmphen is this compound and H₂chdc is trans-1,4-cyclohexanedicarboxylic acid.

Compound 1 possesses a layered hcb (honeycomb) structure, while compound 2 exhibits a layered sql (square lattice) structure. academie-sciences.fr In both frameworks, the terbium ions are coordinated by the nitrogen atoms of the 4,7-DMPhen ligand and oxygen atoms from the carboxylate linkers and, in the case of 1 , water molecules, and in 2 , nitrate ions. The methyl groups of the 4,7-DMPhen ligand are suggested to have a significant impact on the packing density and pore volume of the resulting MOFs. academie-sciences.fr

| Compound | Formula | Crystal Structure |

| 1 | [Tb₂(dmphen)₂(H₂O)₂(chdc)₃]·2DMF | Layered hcb |

| 2 | [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | Layered sql |

Table 2: Structural Features of Terbium(III) MOFs with 4,7-DMPhen academie-sciences.fr

Photophysical Properties and Luminescence of 4,7 Dmphen Complexes

Luminescence Mechanisms in 4,7-DMPhen Complexes

The luminescence of 4,7-DMPhen complexes is a result of the interplay between different excited states, primarily triplet ligand-centered (³LC) and metal-to-ligand charge-transfer (MLCT) states.

Triplet Ligand-Centered (LC) Emission

In some 4,7-DMPhen complexes, the emission originates from a triplet excited state localized on the phenanthroline ligand, referred to as a ³LC state. This type of emission is often observed in complexes where the metal d-orbitals are either too high or too low in energy to participate significantly in the lowest energy excited state. The characteristics of this emission are largely determined by the electronic structure of the 4,7-DMPhen ligand itself. For instance, platinum(IV) complexes bearing two cyclometalated 4-butyl-3-methyl-1-phenyl-1H-1,2,3-triazol-5-ylidene (trz) ligands and a diimine ligand like 4,7-DMPhen can exhibit long-lived phosphorescence from ³LC excited states involving the diimine ligand. nih.gov The efficiency of this emission can be quite high, with quantum yields reaching up to 0.58 in a solid matrix at room temperature for some derivatives. nih.gov

The nature of the triplet state can be further elucidated through techniques like time-resolved EPR spectroscopy and DFT calculations. These methods can reveal the presence of multiple triplet species, which may be attributed to different rotational isomers of the ligands, each with a different delocalization of the triplet wavefunction. acs.orgnih.gov

Metal-to-Ligand Charge-Transfer (MLCT) States

A predominant luminescence mechanism in many transition metal complexes with 4,7-DMPhen is the metal-to-ligand charge-transfer (MLCT) transition. libretexts.org This process involves the excitation of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the phenanthroline ligand. libretexts.org Highly efficient iridium complexes, for example, primarily emit phosphorescence through MLCT or a mixture of MLCT and LC states. nih.gov

The energy of the MLCT state, and consequently the color of the emitted light, is determined by the energy gap between the metal's d-orbital and the ligand's LUMO level. nih.gov This energy gap can be tuned by modifying the ligand structure or the metal center. nih.gov MLCT transitions are common in coordination compounds with π-acceptor ligands, and they typically result in intense absorption bands. libretexts.org

In contrast to MLCT, ligand-to-metal charge-transfer (LMCT) states are less common and involve the transfer of an electron from a ligand-based orbital to a metal-centered orbital. nsf.govnih.govcolab.ws LMCT transitions require an oxidizable donor ligand and an electron-deficient metal center. nsf.gov The presence of a low-lying LMCT state can sometimes be responsible for a low luminescence quantum yield in certain complexes. rsc.org

Influence of Temperature and Matrix on Luminescence

The luminescence properties of 4,7-DMPhen complexes are significantly influenced by the surrounding environment, including temperature and the rigidity of the matrix. Lowering the temperature often leads to an increase in phosphorescence intensity and lifetime. This is because non-radiative decay pathways, which compete with phosphorescence, are often thermally activated and thus become less efficient at lower temperatures. nih.gov

For example, experimental studies on related aromatic compounds adsorbed on a solid matrix have shown that phosphorescence quantum yield and lifetime increase as the temperature is decreased from room temperature to -180°C. nih.gov The rigidity of the matrix also plays a crucial role. In a rigid environment, such as a frozen solvent or a polymer matrix, non-radiative decay processes arising from molecular vibrations and rotations are suppressed, leading to enhanced luminescence. acs.org For instance, the quantum yield of some platinum(IV) complexes is significantly higher in a PMMA matrix compared to a solution. nih.gov

Modulation of Photophysical Properties by Substituents and Coordination Environment

The photophysical properties of 4,7-DMPhen complexes can be finely tuned by altering the substituents on the phenanthroline ligand and by modifying the coordination environment around the metal center.

The introduction of different substituent groups on the 4,7-phenanthroline (B189438) ring can have a significant impact on the energy of the ligand's orbitals. researchgate.net Electron-donating groups, such as methyl groups, can raise the energy of the π orbitals, while electron-withdrawing groups can lower them. This, in turn, affects the energy of the MLCT and LC excited states and thus the emission wavelength. nih.gov For example, in a series of europium(III) complexes with 4,7-disubstituted-1,10-phenanthroline ligands, different substituents were shown to have varying effects on the absorption peak positions and transition characters. researchgate.net

The coordination environment, including the nature of the metal ion and the other ligands in the complex, also plays a critical role. The choice of the central metal ion has a profound effect on the photophysical properties due to differences in d-orbital energies and spin-orbit coupling. nih.gov Second- and third-row transition metals like iridium and platinum are often used in phosphorescent complexes because their heavy atoms enhance spin-orbit coupling, which facilitates the formally spin-forbidden phosphorescent emission. hku.hk The geometry of the complex, which is determined by the coordination number and the nature of the ligands, can also influence the emission properties. nih.gov

Applications in Luminescent Materials

The tunable and efficient luminescence of 4,7-DMPhen complexes makes them highly valuable for applications in luminescent materials, particularly as phosphors and phosphorescent emitters in organic light-emitting diodes (OLEDs).

Phosphors and Phosphorescent Emitters

Phosphorescent metal complexes are crucial for achieving high efficiency in OLEDs because they can harvest both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%. beilstein-journals.orgnih.gov 4,7-DMPhen is a valuable ligand in the design of such phosphorescent emitters. fishersci.pt

Platinum(II) complexes, for instance, have been extensively studied for their use in phosphorescent OLEDs (PhOLEDs). beilstein-journals.orgnih.gov By carefully designing the ligands, including derivatives of 4,7-DMPhen, it is possible to achieve high photoluminescence quantum yields and to tune the emission color across the visible spectrum. nih.gov The rigidity and planar structure of some platinum complexes can also lead to high color purity in the emitted light, which is essential for display applications. mdpi.com The development of efficient blue phosphorescent emitters remains a key challenge, and the strategic use of ligands like 4,7-DMPhen and its derivatives is an active area of research. nih.gov

Organic Light-Emitting Devices (OLEDs)

Phenanthroline derivatives are integral to the architecture of modern OLEDs, often serving in various capacities to enhance device efficiency and longevity. researchgate.net These roles include electron transport, hole blocking, and as ligands in emissive metal complexes.

A hole-blocking layer (HBL) in an OLED is crucial for confining charge carriers (electrons and holes) within the emissive layer, thereby increasing the probability of their recombination and subsequent light emission. This confinement prevents holes from migrating past the emissive layer to the cathode, a process that would otherwise reduce the device's quantum efficiency.

While general statements suggest the use of 4,7-Dimethyl-1,10-phenanthroline in OLEDs, specific research detailing its performance and mechanism as a primary hole-blocking material is not readily found. chemimpex.com The effectiveness of a hole-blocking material is determined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels relative to the adjacent layers. An ideal hole-blocking material should have a deep HOMO level to create a significant energy barrier for holes and a suitable LUMO level for efficient electron transport.

Due to the lack of specific studies on this compound for this application, a data table detailing its performance as a hole-blocking material cannot be provided at this time.

The efficiency of an OLED is not only determined by its internal quantum efficiency but also by its ability to extract the generated light. A significant portion of the light produced within the organic layers can be trapped due to total internal reflection at the interfaces between different materials. Light outcoupling layers are employed to mitigate these losses and enhance the external quantum efficiency.

Research into the use of phenanthroline derivatives as light outcoupling layers has been conducted, particularly with BCP. aip.org These materials are typically deposited on top of the transparent electrode to modify the refractive index at the interface and facilitate greater light extraction.

However, specific research and detailed findings on the application and effectiveness of this compound as a light outcoupling layer in OLEDs are not available in the reviewed literature. Consequently, a data table with specific research findings on this topic cannot be generated.

Applications of 4,7 Dmphen in Sensing and Detection

Development of Luminescent Sensors

Luminescent sensors incorporating 4,7-DMPhen are widely researched for their high sensitivity and selectivity. chemimpex.com The inherent fluorescence of the phenanthroline ring system can be modulated upon coordination with specific analytes, providing a basis for detection. chemimpex.comfishersci.com These sensors are designed to recognize a variety of targets, from metal ions to organic molecules.

The chelation of metal ions is a primary application for 4,7-DMPhen in sensor technology. chemimpex.com Its rigid structure and nitrogen donor atoms allow for the formation of stable complexes, particularly with transition metal ions like copper (Cu²⁺) and mercury (Hg²⁺).

Copper (II) Ions: Complexes of 4,7-DMPhen are utilized in fluorescent sensors designed for the detection of copper ions. rsc.org The interaction between the ligand and Cu²⁺ often leads to a significant quenching of the compound's natural fluorescence. rsc.orgnih.gov This phenomenon is the basis for "turn-off" sensors, where the decrease in fluorescence intensity is proportional to the concentration of copper ions. nih.govresearchgate.net The paramagnetic nature of Cu²⁺ is a key factor in this quenching process. researchgate.net Research has demonstrated that sensors based on phenanthroline derivatives can selectively detect Cu²⁺ even in the presence of other competing metal ions. rsc.org The binding is reversible, with the fluorescence being recoverable by adding a stronger chelating agent, which highlights its utility in various sensing applications. nih.gov

Mercury (II) Ions: Luminescent sensors have also been developed for the detection of highly toxic mercury ions in aqueous solutions. mdpi.compreprints.org While some sensors are designed for a range of heavy metals, modifications to the sensor's structure can impart high selectivity for Hg²⁺. mdpi.commdpi.com The coordination of Hg²⁺ with phenanthroline-based ligands can cause a distinct change in the luminescent properties of the sensor molecule, often resulting in fluorescence quenching. nih.govresearchgate.net The detection limits for these sensors can reach the nanomolar range, making them suitable for monitoring trace amounts of mercury in water. mdpi.com

| Analyte | Sensing Principle | Observed Effect | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Complex formation | Fluorescence quenching | rsc.org |

| Mercury (Hg²⁺) | Complex formation and coordination | Fluorescence quenching | nih.gov |

| Iron (Fe³⁺) | Complex formation | Fluorescence quenching | mdpi.com |

| Lead (Pb²⁺) | Metal displacement from a complex | Changes in absorption and fluorescence | rsc.org |

Phenanthroline-based structures can be incorporated into fluorescent polymers and materials for the detection of nitroaromatic compounds, which are common components of explosives. The sensing mechanism relies on fluorescence quenching upon interaction with these molecules. When the sensor material is photoexcited, an electron is promoted to a higher energy level. In the presence of a nitroaromatic molecule (the quencher), this excited electron can be transferred to the electron-deficient nitro compound, returning to its ground state through a non-radiative pathway. researchgate.net This process effectively quenches the fluorescence of the sensor, and the degree of quenching can be correlated to the concentration of the nitroaromatic analyte. researchgate.net

The versatility of 4,7-DMPhen as a chelating agent extends to its use in broader chemosensors for a variety of metal cations and anions. chemimpex.comresearchgate.net By modifying the phenanthroline backbone with different functional groups, it is possible to tune the sensor's selectivity and sensitivity for specific ions. nih.gov These chemosensors operate by converting the binding event of an ion into a measurable signal, such as a change in fluorescence. nih.govresearcher.life Ferrocene-based chemosensors, for instance, can incorporate phenanthroline units as part of the receptor site for recognizing transition metal cations. mdpi.com The binding of a cation to the phenanthroline moiety can perturb the electrochemical properties of the ferrocene (B1249389) unit, providing a redox-based sensing mechanism. mdpi.com

Colorimetric Sensors and Ionochromism

Beyond luminescence, 4,7-DMPhen and its derivatives are employed in colorimetric sensors. fishersci.nofishersci.com The interaction with certain metal ions can lead to a distinct and visible color change, a phenomenon known as ionochromism. This color change arises from the alteration of the electronic structure of the phenanthroline ligand upon coordination with a metal ion, which in turn affects the wavelengths of light it absorbs. For example, the formation of a complex between a phenanthroline derivative and a metal ion can result in a new absorption band in the visible spectrum, leading to a colored solution. mdpi.com This property allows for the simple visual detection of target ions without the need for complex instrumentation.

Mechanisms of Sensing (e.g., Fluorescence Quenching, Color Changes)

The detection capabilities of sensors based on 4,7-DMPhen are rooted in specific photophysical and chemical mechanisms that are triggered by the analyte.

Fluorescence Quenching: This is a predominant mechanism in luminescent sensors. youtube.com Quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through several pathways:

Static Quenching: This happens when the fluorophore (the sensor molecule) forms a non-fluorescent complex with the quencher (the analyte) in the ground state. mdpi.commdpi.com The formation of this complex prevents the fluorophore from being excited. This mechanism is common in the detection of metal ions where a stable complex is formed. mdpi.com

Dynamic (or Collisional) Quenching: In this case, the excited fluorophore is deactivated upon contact with a quencher molecule. mdpi.com

Photoinduced Electron Transfer (PET): An electron is transferred from the excited fluorophore to an acceptor molecule (or vice versa). youtube.commdpi.com This is a key mechanism in the sensing of nitroaromatic compounds, where the electron-deficient analyte acts as the electron acceptor. researchgate.net

Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. mdpi.com

Color Changes: Colorimetric sensing relies on changes in the absorption spectrum of the sensor molecule upon binding to an analyte. The coordination of a metal ion to the 4,7-DMPhen ligand alters the energy levels of its molecular orbitals. This change in electronic structure affects how the molecule interacts with light, often causing a shift in the maximum absorption wavelength (λmax). If this shift moves the absorption into the visible range, or changes its position within the visible range, a visible color change is observed. rsc.orgmdpi.com

| Sensing Mechanism | Description | Typical Analyte |

|---|---|---|

| Fluorescence Quenching | Decrease in fluorescence intensity upon analyte binding. | Metal ions (Cu²⁺, Hg²⁺), Nitroaromatics |

| Color Change (Ionochromism) | Visible color change due to altered light absorption upon ion binding. | Metal ions |

| Photoinduced Electron Transfer (PET) | Electron transfer between the excited sensor and the analyte, leading to non-radiative decay. | Nitroaromatics, Metal ions |

Biological and Medicinal Chemistry Applications of 4,7 Dmphen Complexes

Anticancer Activity of 4,7-DMPhen Metal Complexes (e.g., Casiopeínas®, Metvan)

Prominent examples of anticancer drug candidates based on 4,7-DMPhen include members of the Casiopeínas® family and the vanadium complex, Metvan. Casiopeínas are a class of copper-based compounds that have demonstrated significant antineoplastic effects with low toxicity in normal cells. nih.gov Metvan, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), has been identified as a promising multitargeted anticancer vanadium complex. nih.gov

In Vitro and In Vivo Cytotoxicity Studies

Extensive research has demonstrated the potent cytotoxic effects of 4,7-DMPhen metal complexes against a wide array of human cancer cell lines.

Metvan has shown efficacy at nanomolar and low micromolar concentrations in inducing apoptosis in human leukemia cells, multiple myeloma cells, and solid tumor cells derived from breast, glioblastoma, ovarian, prostate, and testicular cancers. nih.gov Notably, it is highly effective against cisplatin-resistant ovarian and testicular cancer cell lines. nih.gov Studies on various leukemia cell lines, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), revealed EC50 values in the low micromolar to sub-micromolar range. aacrjournals.org For instance, the EC50 values for inducing apoptosis in NALM-6 and MOLT-3 (ALL) cell lines were 0.19 ± 0.03 μM and 0.19 ± 0.01 μM, respectively, and 1.1 ± 0.2 μM for HL-60 (AML) cells. aacrjournals.org In vivo studies using mouse xenograft models of human glioblastoma and breast cancer have shown that Metvan can significantly delay tumor progression and prolong survival. nih.govnih.gov

Casiopeínas® , a family of copper(II) coordination compounds, have also exhibited good cytotoxic activity against several cancer cell lines and have shown antineoplastic activity both in vitro and in vivo. nih.gov For example, Casiopeina III-Ea has an IC50 of 19.07 µM in MDCK cells, which is higher than that observed in tumor cell lines like HCT-15 (4.6 µM), HeLa (1.4 µM), and SiHa (0.96 µM). scielo.org.mx This suggests a degree of selectivity for cancer cells. nih.gov In vivo, CasIIgly, another member of the Casiopeínas family, has been shown to reduce tumor volume in a glioma cell xenograft model. mdpi.com

The cytotoxic activity of these complexes is influenced by the nature of the ligands. For oxovanadium(IV) complexes, the presence of dimethyl substitution on the phenanthroline rings is crucial for their anticancer activity, with bis-chelated complexes generally showing better activity than mono-chelated ones. nih.gov

Table 1: In Vitro Cytotoxicity of Metvan in Leukemia Cell Lines

| Cell Line | Type | EC50 (µM) |

|---|---|---|

| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | 0.19 ± 0.03 |

| MOLT-3 | Acute Lymphoblastic Leukemia (ALL) | 0.19 ± 0.01 |

| HL-60 | Acute Myeloid Leukemia (AML) | 1.1 ± 0.2 |

Data sourced from aacrjournals.org

Table 2: In Vivo Antitumor Activity of Metvan in Mouse Xenograft Models

| Tumor Type | Cell Line | Treatment | Tumor Volume (mm³) at Day 40 |

|---|---|---|---|

| Glioblastoma | U87 | Vehicle Control | 4560 ± 654 |

| Glioblastoma | U87 | Metvan | 1688 ± 571 |

| Breast Cancer | MDA-MB-231 | Vehicle Control | 487 ± 82 |

| Breast Cancer | MDA-MB-231 | Metvan | 174 ± 29 |

Data sourced from nih.gov

Mechanisms of Antitumor Action

The anticancer effects of 4,7-DMPhen metal complexes are attributed to a variety of mechanisms, often acting on multiple cellular targets simultaneously.

One of the proposed mechanisms of action for these complexes is their interaction with DNA, leading to damage and subsequent cell death. Metal complexes with 1,10-phenanthroline (B135089) and its derivatives are known to bind to DNA through intercalation, where the planar aromatic ligand inserts itself between the base pairs of the DNA double helix. nih.govfarmaciajournal.com This interaction can disrupt DNA replication and transcription.

The molecular mechanism of action for copper-phenanthroline derived compounds is believed to involve both DNA binding and the production of reactive oxygen species (ROS), which can lead to DNA cleavage. researchgate.net Most copper(II) complexes, including Casiopeínas, are known to cleave DNA through this mechanism. researchgate.net The generation of ROS, such as hydroxyl radicals, can occur through Fenton-like reactions, causing oxidative damage to the DNA backbone. researchgate.net

A primary mode of cell death induced by 4,7-DMPhen metal complexes is apoptosis, or programmed cell death. mdpi.comfrontiersin.org This process is often initiated by the generation of reactive oxygen species (ROS). nih.govmdpi.comresearchgate.net

Metvan-induced apoptosis is associated with a loss of mitochondrial transmembrane potential, the generation of ROS, and the depletion of glutathione. nih.gov The overproduction of ROS and the alteration of energy metabolism are key factors that promote mitochondrial apoptosis. mdpi.com Casiopeínas are also known to induce apoptosis through the overproduction of ROS mediated by endogenous reducing agents and subsequent mitochondrial imbalance. nih.gov The induction of apoptosis by these metal complexes often involves the activation of caspases, which are the effector proteins of apoptosis. mdpi.com Studies on Cu(II) and Mn(II) complexes with 1,10-phenanthroline have shown that they induce ROS, leading to apoptosis. nih.gov This process typically involves the activation of the intrinsic apoptotic pathway. nih.gov

In addition to inducing cell death, 4,7-DMPhen metal complexes can also inhibit the proliferation of cancer cells. This can occur through various mechanisms, including the arrest of the cell cycle. frontiersin.org For instance, Casiopeínas have been shown to cause cell cycle arrest. frontiersin.org The inhibition of cell proliferation is a key aspect of their antitumor activity. mdpi.comfrontiersin.org

The multitarget nature of these complexes extends beyond DNA and the primary apoptotic pathways. Mitochondria are a significant target, with the induction of mitochondrial damage being a key mechanism for Casiopeínas. mdpi.com This damage can lead to a loss of mitochondrial transmembrane potential, a critical event in the apoptotic cascade. nih.gov

Furthermore, these complexes can interact with and inhibit the activity of various enzymes. For example, Metvan has been shown to inhibit the constitutive expression and gelatinolytic activities of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.govaacrjournals.org MMPs are involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. aacrjournals.org This inhibition of MMPs contributes to the loss of adhesive, migratory, and invasive properties of cancer cells treated with Metvan. nih.gov

Interactions with cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a wide range of compounds, are also possible. The formation of heteromeric complexes between different CYP enzymes can affect their function, and metal complexes could potentially modulate these interactions. nih.gov

Structure-Activity Relationships (SAR) in Anticancer Agents

The anticancer activity of metal complexes containing this compound is significantly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies reveal that specific modifications to the complex, particularly concerning the ligand and its substitution, are critical determinants of cytotoxic potency.

A key finding in the development of potent anticancer agents is the essential role of the dimethyl substitution on the phenanthroline ring. nih.gov Research on a series of oxovanadium(IV) complexes demonstrated that those containing the 4,7-DMPhen ligand were the most potent against a panel of 14 human cancer cell lines, inducing cell death at low micromolar concentrations. nih.govresearchgate.net Specifically, the mono-chelated [VO(Me2-phen)] and the bis-chelated [VO(Me2-phen)2] complexes showed significantly higher cytotoxicity than their counterparts with unsubstituted 1,10-phenanthroline ligands. nih.gov This highlights that the methyl groups at the 4 and 7 positions are crucial for enhancing anticancer activity.

The stoichiometry of the ligand-to-metal ratio is another critical factor. Across various studies, bis-chelated phenanthroline complexes consistently exhibit greater cytotoxic activity than their mono-chelated analogues. nih.gov This suggests that the presence of two phenanthroline ligands coordinated to the metal center enhances the complex's ability to exert its anticancer effects. In contrast, the addition of other substituents, such as chloro or nitro groups, to the phenanthroline ring did not lead to a significant improvement in cytotoxic activity over the unsubstituted complexes. nih.gov

The potent activity of these compounds has been demonstrated against various cancer types. For instance, the complex bis(this compound) sulfatooxovanadium(IV), known as METVAN, has shown potent in vitro activity against cell lines from acute lymphoblastic leukemia, acute myeloid leukemia, and multiple myeloma. aacrjournals.orgcapes.gov.br The marked differences in the cytotoxic effects of these complexes underscore that the identity of the bidentate ligand and the nature of its substituents are primary drivers of their anticancer potential. nih.gov

Table 1: Cytotoxicity of Oxovanadium(IV)-Phenanthroline Complexes This table illustrates the structure-activity relationship based on ligand substitution and chelation. Data is conceptually derived from findings reported in literature. nih.govaacrjournals.org

| Compound Name | Ligand | Chelation | Relative Cytotoxicity |

| [VO(phen)] | 1,10-phenanthroline | Mono | Low |

| [VO(phen)2] | 1,10-phenanthroline | Bis | Moderate |

| [VO(Me2-phen)] | This compound | Mono | High |

| [VO(Me2-phen)2] (METVAN) | This compound | Bis | Very High |

Antibacterial and Antifungal Activities

Complexes of 1,10-phenanthroline and its derivatives are recognized for their significant antimicrobial properties. tudublin.ie The coordination of the hydrophobic 1,10-phenanthroline ligand to a metal ion can enhance the bioavailability of the metal, facilitating its passage through cell membranes and leading to improved antimicrobial activity compared to the free metal ion. nih.gov The structure of the phenanthroline ligand can be modified to modulate this activity, making substituted derivatives like 4,7-DMPhen valuable in developing new antimicrobial agents. tudublin.ie

Metal-phenanthroline complexes have demonstrated efficacy against a broad spectrum of bacteria, including multidrug-resistant strains that pose a significant threat to public health. nih.gov For example, complexes of metals such as copper, manganese, and silver with phenanthroline ligands have shown promise against resistant pathogens like Pseudomonas aeruginosa and carbapenemase-producing Acinetobacter baumannii. mdpi.comnih.gov These complexes can inhibit both the growth of planktonic (free-floating) bacteria and the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.gov

While much of the research has focused on the parent 1,10-phenanthroline, the principles apply to its derivatives. The methyl groups in 4,7-DMPhen can alter the lipophilicity and electronic properties of the resulting metal complex, which in turn can influence its antimicrobial potency and spectrum of activity. The mechanism of action is often multifactorial, involving the inhibition of essential enzymes and the generation of oxidative stress through the production of reactive oxygen species that damage cellular components. maynoothuniversity.ie

Table 2: Antimicrobial Activity of a Praseodymium-DMP Complex This table shows the activity of a [Pr(dmp)2Cl3(OH2)] complex, where dmp is 2,9-dimethyl-1,10-phenanthroline, against various bacterial strains. This data illustrates the potential of dimethyl-phenanthroline complexes as antibacterial agents. nih.gov

| Bacterial Strain | Type | Relative Activity |

| Escherichia coli | Gram-negative | High |

| Enterococcus faecalis | Gram-positive | High |

| Staphylococcus aureus | Gram-positive | Moderate |

| Pseudomonas aeruginosa | Gram-negative | Moderate |

Role in Biological Research as Chelating Agents

At the core of the biological activity of this compound is its function as a potent chelating agent. nih.gov Chelation is the process by which a ligand binds to a central metal ion at two or more points to form a stable, ring-like structure known as a chelate. 1,10-phenanthroline and its derivatives are classic examples of bidentate chelating ligands, using their two nitrogen atoms to coordinate with a wide range of metal ions. nih.govacs.org

This chelating ability is fundamental to the biological applications of 4,7-DMPhen complexes. By sequestering and delivering metal ions, these complexes can participate in various biochemical processes. For instance, the interaction of some phenanthroline complexes with DNA is dependent on the presence of a metal cation, such as copper(II). tudublin.ie The resulting metal-phenanthroline complex is the species that directly interacts with the biomolecule. chim.it

In biological research, 4,7-DMPhen is used to create metal complexes with specific properties tailored for various applications. The methyl groups at the 4 and 7 positions can influence the steric and electronic environment of the metal center, thereby affecting the stability, redox potential, and reactivity of the resulting complex. This allows researchers to fine-tune the complex's properties for use as a probe for biomolecular structures, a catalyst for specific reactions, or as the basis for therapeutic agents, as seen in its anticancer and antimicrobial applications. nih.govnih.gov

Interaction with Biomolecules (e.g., Proteins like BSA)

The interaction of therapeutic compounds with serum albumins, such as Bovine Serum Albumin (BSA), is a critical aspect of their pharmacokinetic profile, influencing their distribution and bioavailability in the body. nih.gov BSA is often used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA). nih.gov Metal complexes of substituted phenanthrolines, including 4,7-DMPhen, have been shown to bind to BSA, and the nature of this interaction can be characterized using spectroscopic techniques.

Fluorescence spectroscopy is a primary tool for investigating these interactions. BSA contains tryptophan residues that fluoresce, and the binding of a small molecule or metal complex can quench this fluorescence. plos.org Studies on a praseodymium(III) complex with 2,9-dimethyl-1,10-phenanthroline revealed that the complex binds to BSA, causing static quenching of the protein's fluorescence, which indicates the formation of a stable complex between the two molecules. nih.gov

The thermodynamic parameters of this binding can elucidate the forces driving the interaction. For the praseodymium-dimethylphenanthroline complex, positive enthalpy (ΔH°) and entropy (ΔS°) values indicated that hydrophobic forces are the primary drivers of the binding process with BSA. nih.gov The binding constant (Kb) provides a measure of the affinity between the complex and the protein. A binding constant of approximately 10^5 M⁻¹ suggests a strong interaction, sufficient for the protein to act as a carrier for the complex in the bloodstream. nih.govresearchgate.net The stoichiometry of the interaction is often found to be close to 1:1, meaning one molecule of the complex binds to a single site on the protein. nih.gov

Table 3: Binding and Thermodynamic Parameters for the Interaction of a Praseodymium-Dimethylphenanthroline Complex with BSA This interactive table presents data from a study on [Pr(dmp)2Cl3(OH2)], where dmp is 2,9-dimethyl-1,10-phenanthroline, illustrating the nature of its interaction with BSA. nih.gov

| Parameter | Value | Interpretation |

| Binding Constant (Kb) | ~6.09 M⁻¹ | Indicates a stable complex formation with the protein. |

| Number of Binding Sites (n) | ~1.18 | Suggests a 1:1 binding stoichiometry. |

| Free Energy (ΔG°) | -8.02 kcal mol⁻¹ | The negative value indicates a spontaneous binding process. |